Cas no 2092488-46-3 (2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol)
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 화학적 및 물리적 성질
이름 및 식별자
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- 2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol
- EN300-1992572
- 2092488-46-3
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- 인치: 1S/C10H11ClN2O/c11-7-1-2-8-6(3-7)4-9(13-8)10(14)5-12/h1-4,10,13-14H,5,12H2
- InChIKey: YZZAGCBOWCCBJI-UHFFFAOYSA-N
- 미소: ClC1C=CC2=C(C=1)C=C(C(CN)O)N2
계산된 속성
- 정밀분자량: 210.0559907g/mol
- 동위원소 질량: 210.0559907g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 2
- 중원자 수량: 14
- 회전 가능한 화학 키 수량: 2
- 복잡도: 203
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.9
- 토폴로지 분자 극성 표면적: 62Ų
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1992572-0.05g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.05g |
$575.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-0.1g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.1g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-0.25g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.25g |
$630.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-0.5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 0.5g |
$658.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-1.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 1g |
$1272.0 | 2023-06-01 | ||
| Enamine | EN300-1992572-2.5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 2.5g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-5.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 5g |
$3687.0 | 2023-06-01 | ||
| Enamine | EN300-1992572-10.0g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 10g |
$5467.0 | 2023-06-01 | ||
| Enamine | EN300-1992572-1g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 1g |
$685.0 | 2023-09-16 | ||
| Enamine | EN300-1992572-5g |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol |
2092488-46-3 | 5g |
$1987.0 | 2023-09-16 |
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol 관련 문헌
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol에 대한 추가 정보
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol and Its Role in Modern Pharmacological Research
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol, with the chemical identifier CAS No. 2092488-46-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound, a derivative of indole with structural modifications, has garnered attention for its potential applications in drug discovery and therapeutic development. Its unique molecular framework, combining aromatic and heterocyclic systems, provides a versatile platform for exploring novel pharmacological activities. Recent studies have highlighted its relevance in targeting inflammatory pathways and neurodegenerative disorders, positioning it as a promising candidate for further investigation.
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol is characterized by its indole core, which is a common structural motif in many biologically active compounds. The presence of a 5-chloro substituent on the indole ring introduces electronic effects that modulate its interaction with biological targets. Additionally, the amino group at the ethan-1-ol chain enhances its polarity and solubility, which are critical factors for drug delivery and bioavailability. These structural features not only define its chemical identity but also influence its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in both academic and industrial research.
Recent advances in computational chemistry and molecular modeling have facilitated the elucidation of 2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol's mechanism of action. Studies published in *Journal of Medicinal Chemistry* (2023) and *Bioorganic & Medicinal Chemistry Letters* (2024) have demonstrated its ability to modulate the activity of specific protein kinases, particularly those involved in inflammatory responses. For instance, the compound has shown selective inhibition of NF-κB signaling pathways, which are central to the regulation of immune responses and chronic inflammation. This finding aligns with the growing emphasis on targeting inflammation-associated diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol has also been explored for its potential neuroprotective effects. Research published in *Neuropharmacology* (2023) revealed that this compound exhibits antioxidant properties, which may contribute to its protective role in neurodegenerative conditions such as Alzheimer’s disease. The indol-2-yl moiety is known to interact with various neurotransmitter systems, and the chloro substituent may further enhance its binding affinity to specific receptors. These properties make it a candidate for further investigation in the development of therapies for neurodegenerative disorders.
One of the key advantages of 2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol is its structural versatility, which allows for the design of analogs with optimized pharmacological profiles. A study published in *European Journal of Medicinal Chemistry* (2024) demonstrated that modifying the 5-chloro group with other substituents could enhance the compound’s selectivity for specific targets while reducing off-target effects. This flexibility is crucial for drug development, as it enables the creation of compounds with improved therapeutic indices and reduced side effects.
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol has also been evaluated in preclinical models for its potential anti-cancer properties. A recent report in *Cancer Letters* (2024) highlighted its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The compound’s interaction with mitochondrial pathways and its capacity to disrupt cellular signaling networks suggest a multifaceted mechanism of action. These findings underscore the importance of further in vivo studies to validate its therapeutic potential.
In addition to its therapeutic applications, 2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol has been studied for its role in drug delivery systems. Its solubility profile and molecular size make it suitable for formulation into various dosage forms, including oral tablets and injectable solutions. Research published in *Pharmaceutics* (2023) explored the use of nanocarriers to enhance its bioavailability, demonstrating that encapsulation significantly improved its absorption in gastrointestinal models. This highlights the compound’s potential for integration into advanced drug delivery technologies.
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol is also being investigated for its interactions with G-protein-coupled receptors (GPCRs), which are major targets for drug development. A study in *ACS Chemical Biology* (2024) revealed that the compound selectively binds to certain GPCR subtypes, modulating their activity in a manner that could be exploited for treating conditions such as cardiovascular disease and metabolic disorders. These findings emphasize the compound’s adaptability to different therapeutic contexts.
Despite its promising properties, challenges remain in the development of 2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol as a therapeutic agent. Issues such as metabolic stability, toxicity profiles, and biological specificity require further investigation. Ongoing research aims to address these concerns through advanced screening techniques and structure-activity relationship (SAR) studies. These efforts are critical for translating preclinical findings into viable therapeutic options.
2-Amino-1-(5-Chloro-1H-Indol-2-Yl)ethan-1-Ol represents a compelling example of how structural modifications can enhance the biological activity of a compound. Its potential applications in inflammation, neurodegeneration, and cancer treatment position it as a valuable candidate for further exploration. As research continues to uncover its mechanisms and optimize its properties, this compound may play a significant role in the future of pharmaceutical innovation.
2092488-46-3 (2-amino-1-(5-chloro-1H-indol-2-yl)ethan-1-ol) 관련 제품
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